1-Oxaspiro[5.5]undecane-4-carboxylic acid
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Overview
Description
1-Oxaspiro[5.5]undecane-4-carboxylic acid is a spirocyclic compound characterized by a unique structure where a six-membered oxygen-containing ring is fused to a six-membered carbocyclic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[5.5]undecane-4-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable precursor with an oxidizing agent to form the spirocyclic ring system. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[5.5]undecane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products: The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
1-Oxaspiro[5.5]undecane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[5.5]undecane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1,3-Dioxane derivatives: These compounds share a similar spirocyclic structure but contain an additional oxygen atom in the ring.
1,3-Dithiane derivatives: Similar in structure but contain sulfur atoms instead of oxygen.
1,3-Oxathiane derivatives: Contain both oxygen and sulfur atoms in the spirocyclic ring.
Uniqueness: 1-Oxaspiro[5.5]undecane-4-carboxylic acid is unique due to its specific arrangement of atoms and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
1-Oxaspiro[5.5]undecane-4-carboxylic acid is a unique spirocyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological activity studies. Its structural characteristics, including the presence of a carboxylic acid group, contribute to its potential bioactivity, making it a candidate for further investigation in drug development and therapeutic applications.
Chemical Structure and Properties
This compound features a spirocyclic structure that combines a five-membered and a six-membered ring. The molecular formula is C10H16O4 with a molecular weight of approximately 200.23 g/mol. This configuration allows for unique interactions with biological targets, enhancing its potential as a bioactive compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic structure enables the compound to fit into binding sites with high specificity, which can modulate the activity of target molecules, leading to various biological effects including:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Alteration of Cellular Signaling Pathways : It can affect signaling cascades that are crucial for cellular functions.
Antimicrobial Properties
Research indicates that spirocyclic compounds like this compound exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms such as apoptosis induction in cancer cells or inhibition of tumor growth. Further investigations are required to elucidate the specific pathways involved.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar spirocyclic compounds:
Compound Type | Structural Features | Biological Activity |
---|---|---|
1,3-Dioxane Derivatives | Additional oxygen atom | Variable antimicrobial activity |
1,3-Dithiane Derivatives | Sulfur atoms instead of oxygen | Potential enzyme inhibitors |
1,3-Oxathiane Derivatives | Both oxygen and sulfur | Diverse biological activities |
This compound | Carboxylic acid group, unique spiro structure | Notable antimicrobial and anticancer properties |
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of spirocyclic compounds demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Study 2: Anticancer Mechanisms
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential role in cancer therapy, warranting further exploration in clinical settings.
Properties
IUPAC Name |
1-oxaspiro[5.5]undecane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10(13)9-4-7-14-11(8-9)5-2-1-3-6-11/h9H,1-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUCUBBLGUDQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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